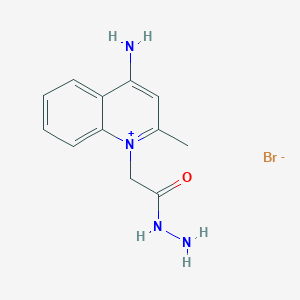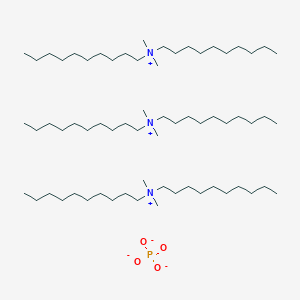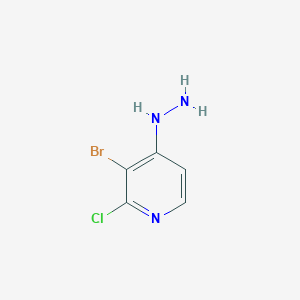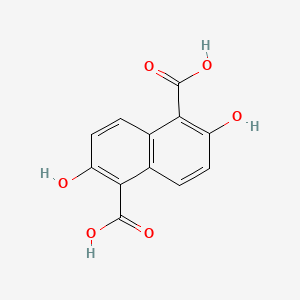
Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a bromobutoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with suitable reagents.
Introduction of the Bromobutoxy Group: The bromobutoxy group can be introduced via nucleophilic substitution reactions using 4-bromobutanol and appropriate base catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Benzofuran derivatives, including this compound, have been explored for their use in organic electronics and as building blocks for advanced materials.
Biological Studies: The compound has been used in biological studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can act as a reactive site for binding to biological macromolecules, while the benzofuran core can interact with various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives to highlight its uniqueness:
Ethyl 4-bromobutyrate: Similar in structure but lacks the benzofuran core, resulting in different chemical and biological properties.
4-Bromobutoxybenzene: Contains the bromobutoxy group but lacks the benzofuran and ester functionalities.
Methyl 4-(4-bromobutoxy)-3-methylbenzoate: Similar ester functionality but different core structure.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648441-93-4 |
|---|---|
Molekularformel |
C16H19BrO4 |
Molekulargewicht |
355.22 g/mol |
IUPAC-Name |
ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3 |
InChI-Schlüssel |
CPHSFNFADOFPES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)

![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
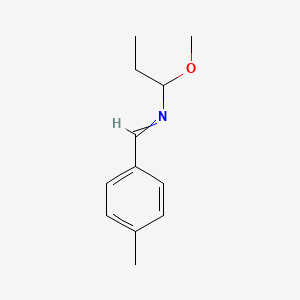
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
